Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci)
Overview
Description
Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) is a chemical compound with the molecular formula C12H23NO5S and a molecular weight of 293.38 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a methylsulfonyl group and a tert-butyl ester group. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, a cyclopentyl derivative, undergoes a series of reactions to introduce the methylsulfonyl group. This step often involves the use of reagents such as methylsulfonyl chloride and a base like triethylamine.
Esterification: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the final ester product. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) exerts its effects involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or protein function, which is the basis for its use in biological research.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, methyl ester: Similar structure but with a methyl ester group.
Uniqueness
The uniqueness of carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) lies in its specific ester group, which can influence its reactivity and interaction with other molecules. The tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and reactivity compared to its ethyl or methyl ester counterparts.
Properties
IUPAC Name |
[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECKCZWUUIABD-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.